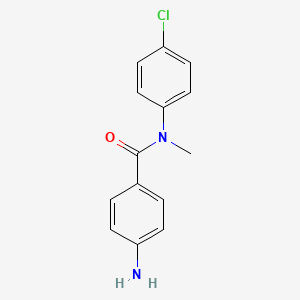
4-amino-N-(4-chlorophenyl)-N-methylbenzamide
Cat. No. B8691594
Key on ui cas rn:
168151-96-0
M. Wt: 260.72 g/mol
InChI Key: GTGMIQRIOPWYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05416112
Procedure details


A solution of 4 ml (ca 40 mmol) of concentrated hydrochloric acid in 50 ml of ethanol and 50 ml of water was added dropwise over 2 hours to a refluxing suspension of 6.34 g 114 mmol, 3 equiv) of iron filings and 11.0 g (37.8 mmol) of N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide in 200 ml of ethanol and 200 ml of water. The mixture was refluxed for 1 hour and allowed to cool to room temperature and then adjusted to a pH of 11 with 10% aqueous sodium hydroxide. The suspension was filtered and the residue washed 3 times with 200 ml of hot ethyl acetate. The solution was evaporated to remove the organics and the aqueous liquid was extracted 3 times with 200 ml of EtOAc. The combined organics were washed twice with 250 ml of water and 100 ml of brine, then dried over MgSO4, filtered and evaporated to obtain 10.4 g of the desired product as an orange solid.

Name
N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide
Quantity
11 g
Type
reactant
Reaction Step One







Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH3:21])[C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C.O.[Fe]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([N:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][CH:5]=2)[CH3:21])=[O:20])=[CH:16][CH:15]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)N(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed 3 times with 200 ml of hot ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the organics and the aqueous liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted 3 times with 200 ml of EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed twice with 250 ml of water and 100 ml of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C(=O)N(C)C2=CC=C(C=C2)Cl)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
